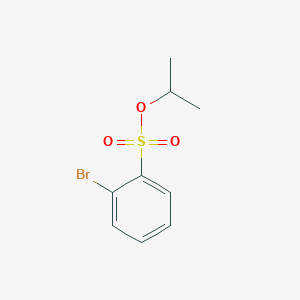

Propan-2-yl 2-bromobenzene-1-sulfonate

Overview

Description

Propan-2-yl 2-bromobenzene-1-sulfonate is a useful research compound. Its molecular formula is C9H11BrO3S and its molecular weight is 279.15. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Applications

Antimicrobial Activities

- A study by Fadda et al. (2016) explored the synthesis of new N-pyridinium, quinolinium, and isoquinolinium sulfonate derivatives using sultones as intermediates, showcasing their potential antimicrobial and antifungal activities. Among these, a compound showed high activity against various bacteria and fungi, demonstrating the role of sulfonate derivatives in developing antimicrobial agents Fadda, Rasha E El-Mekawy, & Mohammed Taha AbdelAal, 2016.

Synthesis of Ethynylbenzenes

- Macbride and Wade (1996) presented an efficient method to prepare di- and tri-ethynylbenzenes from bromobenzenes, utilizing water-miscible reagents. This highlights the role of Propan-2-yl 2-bromobenzene-1-sulfonate in the facile synthesis of complex organic molecules Macbride & Wade, 1996.

Metal Coordination Polymers

- Wang et al. (2015) developed phenyl sulfonate metal coordination polymers, utilizing them as catalysts for one-pot Biginelli reactions under solvent-free conditions. These polymers represent an innovative approach to green chemistry and catalysis Wang et al., 2015.

Material Science and Synthetic Chemistry

Multi-Coupling Reagent

- Auvray, Knochel, and Normant (1985) described the use of 3-bromo-2-(tert-butylsulfonyl)-1-propene as a multi-coupling reagent, demonstrating its versatility in synthesizing highly functionalized sulfones. This underscores the sulfonate's utility in complex organic syntheses Auvray, Knochel, & Normant, 1985.

Photophysical Probes

- Cerezo et al. (2001) investigated the photophysical behavior of probes in aqueous mixtures of various alcohols, providing insights into the interactions between probes and solvents. This research can inform the design of new photophysical probes and sensors Cerezo et al., 2001.

Catalytic Applications

- Gao et al. (2020) detailed a method for synthesizing propen-2-yl sulfones through cascade reactions using calcium carbide, highlighting the potential of sulfones in catalytic processes and organic synthesis Gao, Liu, Ma, & Li, 2020.

Safety and Hazards

Properties

IUPAC Name |

propan-2-yl 2-bromobenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO3S/c1-7(2)13-14(11,12)9-6-4-3-5-8(9)10/h3-7H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISPPKSSOLMHOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OS(=O)(=O)C1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

219945-37-6 | |

| Record name | propan-2-yl 2-bromobenzene-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-benzyl-6-phenyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2516629.png)

![5-[2-Methyl-4-(1,2-oxazol-5-yl)pyrazol-3-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2516631.png)

![2-Pyridin-3-yl-4,5,6,7-tetrahydro-1h-imidazo[4,5-c]pyridine trihydrochloride](/img/structure/B2516634.png)

![1-methanesulfonyl-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}piperidine-4-carboxamide](/img/structure/B2516636.png)

![N-[(2-Methoxy-4-methylphenyl)methyl]-N-[(1-methylpiperidin-4-yl)methyl]prop-2-enamide](/img/structure/B2516639.png)

![1-[4-(2-Chloropropanoyl)-3,5-dimethylpiperazin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2516641.png)

![[4-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2516642.png)

![2-(benzo[d][1,3]dioxol-5-yl)-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2516643.png)

![N-(2,3-dimethylphenyl)-2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanylacetamide](/img/structure/B2516645.png)